molecular formula C15H13BrFNO3 B5527851 (NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine

(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine

Cat. No.: B5527851
M. Wt: 354.17 g/mol
InChI Key: XYURKKSGVYRMOP-QGMBQPNBSA-N
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Description

(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde and hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained around 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. The use of packed-bed reactors and catalytic systems can enhance the reaction rate and selectivity, making the process more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into amines or hydroxylamines.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.

    Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base like triethylamine.

Major Products Formed

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines, hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

(NE)-N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3/c1-20-14-7-11(8-18-19)6-13(16)15(14)21-9-10-2-4-12(17)5-3-10/h2-8,19H,9H2,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYURKKSGVYRMOP-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NO)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/O)Br)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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